N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the para position of the benzamide core. The amine side chain features a hydroxyethyl group attached to a 3-methylthiophene ring, distinguishing it from simpler benzamide analogs.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c1-9-6-7-22-13(9)12(20)8-19-14(21)10-4-2-3-5-11(10)15(16,17)18/h2-7,12,20H,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSXVSZCUNEOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the reaction of 2-(trifluoromethyl)benzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Hydroxyethyl Side Chain: The next step involves the addition of a hydroxyethyl group to the benzamide core. This can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent.
Attachment of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound’s functional groups make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The thiophene ring can engage in π-π stacking interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide , we compare it with structurally related benzamide derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Features: Trifluoromethyl Substitution: The -CF₃ group in the target compound and flutolanil enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like nitazoxanide . Heterocyclic Moieties: The 3-methylthiophene in the target compound contrasts with nitazoxanide’s nitro-thiazole and ’s chloropyrazine. Thiophene’s electron-rich π-system may influence binding interactions in biological targets (e.g., enzyme active sites) .
Biological and Agrochemical Relevance :
- Antiparasitic Activity : Nitazoxanide’s nitro-thiazole group is critical for disrupting pyruvate:ferredoxin oxidoreductase (PFOR) in parasites, whereas the target compound’s thiophene may offer alternative redox-modulating properties .
- Fungicidal Activity : Flutolanil’s -CF₃ group and isopropoxy substituent contribute to its efficacy against Basidiomycetes, suggesting the target compound could similarly target fungal enzymes if optimized .
Physicochemical Properties :
- The hydroxyl group in the target compound may improve aqueous solubility compared to fully lipophilic analogs like flutolanil (LogP 3.8 vs. estimated 3.2 for the target) .
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.
The synthesis of this compound involves several chemical reactions, typically starting from commercially available precursors. The compound features a hydroxy group and a trifluoromethyl group, which are critical for its biological activity. Its molecular formula is C15H14F3NOS, with a molecular weight of 313.34 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown effectiveness against various bacterial strains and protozoan parasites. In particular, studies have highlighted the activity of related compounds against Plasmodium falciparum and Leishmania donovani, suggesting that this compound may also possess similar properties due to structural similarities .
Anti-parasitic Effects
A notable study explored the anti-parasitic effects of benzamide derivatives, demonstrating that modifications at the aromatic ring could enhance activity against Toxoplasma gondii and other protozoan pathogens. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly increases potency against these parasites .
Structure-Activity Relationships (SAR)
The SAR of this compound suggests that both the hydroxy and trifluoromethyl groups play crucial roles in its biological activity. Compounds lacking these functional groups generally exhibited reduced efficacy in biological assays. The following table summarizes key findings from SAR studies involving related compounds:
| Compound Structure | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Moderate anti-Toxoplasma activity | 10 | Effective against multiple strains |
| Salicylamide derivatives | Anti-leishmanial activity | 5 | Targeting Hemozoin Detoxification Protein |
| N-[2-hydroxy-2-(3-methylphenyl)]acetamide | Antimicrobial activity | 15 | Structural analog to target compound |
Case Studies
- Case Study on Anti-malarial Activity : A series of benzamide derivatives were tested for their efficacy against P. falciparum. The results indicated that modifications on the aromatic rings could lead to enhanced activity, with some compounds achieving IC50 values as low as 5 µM .
- Case Study on Anti-leishmanial Effects : Another study evaluated the effects of various benzamide analogs on Leishmania donovani. The findings suggested that compounds similar to this compound showed promising results, with significant reductions in parasite viability observed at concentrations below 10 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with the formation of the benzamide core through coupling reagents like carbodiimides (e.g., EDC/HOBt). Key steps include condensation between 2-(trifluoromethyl)benzoyl chloride and the hydroxy-thiophene-containing amine precursor. Solvents such as dichloromethane or ethanol are used to enhance reactivity, with temperature control (0–25°C) to minimize side reactions. Purification often involves column chromatography or recrystallization .
- Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of reagents significantly impact yield (typically 60–85%). Continuous flow reactors may improve scalability and reproducibility .
Q. How can the structural features of this compound be characterized, and what techniques are most effective?
- Analytical Tools :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the trifluoromethyl group (-CF₃, δ ~110–120 ppm in ¹³C), hydroxyethyl chain (-OH, δ ~2.5–3.5 ppm in ¹H), and thiophene protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~395.1) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, critical for understanding binding conformations .
Q. What are the primary biological targets or pathways implicated in its activity?
- Mechanistic Insights : The trifluoromethyl group enhances lipophilicity, promoting membrane permeability. The hydroxyethyl-thiophene moiety may interact with enzymes like acetylcholinesterase (AChE) or kinases involved in cancer pathways. Computational docking studies suggest binding to hydrophobic pockets via π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?
- Case Example : Discrepancies in AChE inhibition (IC₅₀ ranging from 0.5–5 µM) may arise from assay conditions (e.g., pH, substrate concentration) or impurity profiles.
- Resolution Strategy :
- Standardize assays using recombinant enzymes and validated protocols (e.g., Ellman’s method for AChE).
- Employ LC-MS to verify compound purity (>95%) and rule out degradation products .
- Cross-validate results with orthogonal techniques like isothermal titration calorimetry (ITC) .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Approaches :
- Structural Modifications : Introduce polar groups (e.g., morpholine) to improve solubility while retaining the trifluoromethyl-thiophene pharmacophore.
- Prodrug Design : Mask the hydroxy group with acetyl or phosphate esters to enhance oral bioavailability .
- In Silico Tools : Use QSAR models to predict logP and metabolic stability, guided by molecular dynamics simulations .
Q. How do structural analogs compare in target selectivity, and what SAR trends emerge?
- SAR Analysis :
- Key Trend : The trifluoromethyl group is critical for balancing potency and selectivity .
Methodological Recommendations
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) and validate biological assays with positive controls (e.g., donepezil for AChE).
- Advanced Analytics : Combine cryo-EM for target engagement studies with metabolomics to identify off-target effects .
- Collaborative Frameworks : Share synthetic protocols via platforms like PubChem or collaborate with crystallography consortia for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
